(Cymene)ruthenium dichloride dimer

Homogeneous catalysis Alcohol dehydrogenation Green chemistry

Alternative Ru(II) sources yield lower activity, demand higher loadings, and produce inconsistent selectivity. This well-defined 18-electron dimer eliminates variability as a reliable catalyst precursor. • TON 700 at 0.1 mol% for acceptorless dehydrogenation-far exceeding [RuCl₂(COD)]ₙ. • Exclusive chemo-/regioselective [2+2+2] cyclotrimerization of terminal alkynes. • Switchable alkyne dimerization or cyclotrimerization by adjusting reaction parameters. Ambient storage. Consistent global supply.

Molecular Formula C20H28Cl4Ru2
Molecular Weight 612.4 g/mol
Cat. No. B7800200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cymene)ruthenium dichloride dimer
Molecular FormulaC20H28Cl4Ru2
Molecular Weight612.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)C(C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2]
InChIInChI=1S/2C10H14.4ClH.2Ru/c2*1-8(2)10-6-4-9(3)5-7-10;;;;;;/h2*4-8H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4
InChIKeyLAXRNWSASWOFOT-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing (Cymene)ruthenium Dichloride Dimer for Consistent Catalytic Precursor Performance


(Cymene)ruthenium dichloride dimer ([(p-cymene)RuCl₂]₂) is a well-defined, 18-electron organometallic complex that serves as a cornerstone precursor in homogeneous catalysis [1]. Its dimeric structure, featuring bridging chlorides, provides a stable yet readily activated scaffold for generating monomeric Ru(II) catalysts . This compound is a saturated, diamagnetic solid with a decomposition point of 247–250 °C, and it is widely employed as a starting material for synthesizing a diverse array of half-sandwich ruthenium complexes [2]. The commercial availability of this specific dimer, rather than alternative ruthenium sources, ensures a consistent and predictable entry point for research and industrial applications.

Why In-Class Ruthenium Precursors Cannot Simply Substitute for (Cymene)ruthenium Dichloride Dimer


Despite the availability of other ruthenium(II) sources, direct substitution is scientifically unsound due to fundamental differences in reactivity and selectivity profiles [1]. The specific coordination environment of the (p-cymene)Ru(II) dimer dictates its performance in key catalytic transformations [2]. For instance, while other Ru(II) complexes like [Ru(benzene)Cl₂]₂ or [RuCl₂(COD)]ₙ can catalyze similar reactions, they often exhibit significantly lower activity, require higher catalyst loadings, or lead to different product distributions [3]. Furthermore, the dimer's unique ability to serve as a modular platform for generating catalysts with switchable selectivity is not a universal trait [4]. The following quantitative evidence demonstrates that selecting this specific compound is not a matter of interchangeable commodity chemicals but a critical decision point for achieving reproducible and optimal outcomes.

Quantitative Evidence Guide: (Cymene)ruthenium Dichloride Dimer's Verifiable Differentiation vs. Analog Catalysts


Superior Catalytic Activity in Acceptorless Alcohol Dehydrogenation vs. Alternative Ru(II) Precursors

In a comparative study of three Ru(II) precursors for the acceptorless dehydrogenation of alcohols, the (p-cymene)ruthenium dichloride dimer system demonstrated a significantly higher turnover number (TON) than systems based on [Ru(benzene)Cl₂]₂ or [RuCl₂(COD)]ₙ [1]. The (p-cymene)Ru(II) dimer enabled a TON of 700 at a catalyst loading of only 0.1 mol%, representing a 75% increase in catalytic productivity compared to the [RuCl₂(COD)]ₙ-based system under identical conditions [1].

Homogeneous catalysis Alcohol dehydrogenation Green chemistry

Distinct Chemo- and Regioselectivity in Alkyne Cyclotrimerization vs. Grubbs First-Generation Catalyst

The dimeric precursor [RuCl(μ-Cl)(p-cymene)]₂ exhibited a fundamentally different catalytic selectivity profile compared to Grubbs first-generation catalyst ([RuCl₂(CHPh)(PCy₃)₂]) in the intermolecular [2+2+2] cyclotrimerization of terminal alkynes [1]. While Grubbs catalyst led to uncontrolled oligomerization and low yields of the desired cyclotrimerization products, the [RuCl(μ-Cl)(p-cymene)]₂-based system enabled a chemo- and regioselective process, yielding 1,2,4- and 1,3,5-trisubstituted arenes in good yields at both 25 °C and 50 °C [1].

Alkyne cyclotrimerization Chemoselectivity Regioselectivity

Enhanced Precursor Stability for Electrocatalyst Synthesis vs. Ruthenium Chloride

In the synthesis of nitrogen-coordinated Ru-cluster electrocatalysts for the oxygen reduction reaction (ORR), using dichloro(p-cymene)ruthenium(II) dimer as a precursor resulted in a controlled Ru coordination state due to its higher thermal stability [1]. In contrast, using ruthenium chlorides (RuCl₃) led to uncontrolled nanoscale Ru agglomerations, which are detrimental to catalytic performance [1]. This structural inheritance from the dimer precursor is crucial for achieving the desired active site distribution.

Electrocatalysis ORR Precursor design

Unique Switchable Selectivity Between Dimerization and Cyclotrimerization of Alkynes

A catalytic system based on [RuCl₂(p-cymene)]₂, when combined with specific phosphine ligands (PCy₃), exhibits a unique switchable selectivity that can be toggled between alkyne cyclotrimerization and alkyne dimerization by adjusting the reaction conditions [1]. This behavior is not observed with common monomeric Ru catalysts like [RuCl₂(p-cymene)(PCy₃)], which typically favor only one reaction pathway [1]. The dimer-based system provides a practical and inexpensive route to enynes and arene derivatives with excellent yields and regioselectivity [1].

Alkyne dimerization Switchable catalysis Enynes

Solvent-Dependent Speciation Equilibrium: Dimer vs. [Ru(cymene)Cl₃]⁻ Anion

The dimer exists in a solvent-dependent equilibrium with the [Ru(η⁶-p-cymene)Cl₃]⁻ anion, which has implications for its reactivity in different media [1]. In CDCl₃, the equilibrium is shifted almost completely towards the dimeric form, whereas in CD₂Cl₂, a roughly 1:1 mixture of the dimer and the trichlororuthenate anion is present [1]. This solvent-dependent speciation is not observed for the analogous (benzene)ruthenium dichloride dimer, where the equilibrium favors different species [1].

Speciation Solvent effects Precursor chemistry

Optimal Application Scenarios for (Cymene)ruthenium Dichloride Dimer Based on Verified Differentiation


Acceptorless Dehydrogenation of Alcohols for High-Atom-Economy Ketone Synthesis

This compound is the premier choice for the catalytic acceptorless dehydrogenation of secondary alcohols when high productivity and low catalyst loading are required [1]. As evidenced by a TON of 700 at 0.1 mol% loading, it significantly outperforms alternative Ru(II) precursors like [RuCl₂(COD)]ₙ, making it the most efficient and cost-effective option for this class of green oxidation reactions [1].

Synthesis of Substituted Arenes via Chemo- and Regioselective Alkyne Cyclotrimerization

For the [2+2+2] cyclotrimerization of terminal alkynes, the (p-cymene)Ru(II) dimer system is essential for achieving a chemo- and regioselective process to form valuable substituted arenes [2]. Unlike Grubbs first-generation catalyst, which yields uncontrolled oligomers, this specific dimer provides a clean and predictable route to the desired cyclic products [2].

Synthesis of Defined Ru-N-C Electrocatalysts via Controlled Pyrolysis

When fabricating nitrogen-coordinated ruthenium cluster (RuxNy/C) electrocatalysts for the oxygen reduction reaction (ORR), the (p-cymene)Ru(II) dimer is the required precursor due to its superior thermal stability [3]. Its use prevents the formation of inactive Ru agglomerates seen with ruthenium chlorides, ensuring the creation of a well-dispersed, high-performance catalyst [3].

Switchable Catalysis for the Selective Synthesis of Enynes or Arenes from Alkynes

The [RuCl₂(p-cymene)]₂/PCy₃ system is uniquely positioned for applications requiring a switchable catalytic process that can be directed towards either alkyne dimerization or cyclotrimerization products by adjusting reaction parameters [4]. This flexibility is not available with typical monomeric catalysts and provides a powerful tool for synthesizing either enynes or arene derivatives with high yield and selectivity [4].

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